molecular formula C26H27N3O3 B2953460 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203032-75-0

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2953460
CAS RN: 1203032-75-0
M. Wt: 429.52
InChI Key: PZWVAVMCIJHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mechanism of Action

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea selectively binds to ET-1 receptors and inhibits their vasoconstrictor effects. ET-1 receptors are expressed in various tissues, including vascular smooth muscle cells, endothelial cells, and renal tubular cells. By blocking the ET-1 signaling pathway, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea reduces vascular tone, increases renal blood flow, and improves renal function.
Biochemical and Physiological Effects:
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species (ROS) and inflammatory cytokines, which are involved in the pathogenesis of cardiovascular and renal diseases. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea also improves endothelial function, reduces oxidative stress, and enhances nitric oxide (NO) bioavailability, which plays a crucial role in the regulation of vascular tone and blood pressure.

Advantages and Limitations for Lab Experiments

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several advantages and limitations for lab experiments. Its high selectivity and potency make it an ideal tool for studying the ET-1 signaling pathway and its role in cardiovascular and renal diseases. However, its short half-life and poor oral bioavailability limit its use in in vivo experiments. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea also requires specialized equipment and expertise for its synthesis and purification, which can be a limitation for some labs.

Future Directions

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has several potential future directions for research. It can be used to investigate the role of the ET-1 signaling pathway in various cardiovascular and renal diseases, including hypertension, heart failure, and renal failure. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can also be used to develop novel therapeutic agents that target the ET-1 signaling pathway for the treatment of these diseases. Furthermore, 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can be used to study the interaction between ET-1 and other signaling pathways, such as the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system (SNS), which play a crucial role in the regulation of blood pressure and renal function.

Synthesis Methods

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a solid resin support, followed by deprotection and cleavage of the peptide from the resin. The SPPS method has been used to synthesize 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea with high yield and purity.

Scientific Research Applications

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to inhibit the vasoconstrictor effects of ET-1, reduce blood pressure, and improve renal function in animal models of hypertension and renal failure. 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea has also been investigated for its potential to prevent and treat ischemic heart disease, pulmonary hypertension, and diabetic nephropathy.

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-32-23-13-9-19(10-14-23)15-16-27-26(31)28-22-12-11-20-8-5-17-29(24(20)18-22)25(30)21-6-3-2-4-7-21/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVAVMCIJHSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

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